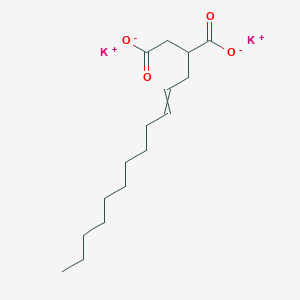

Dipotassium;2-dodec-2-enylbutanedioate

Beschreibung

Dipotassium;2-dodec-2-enylbutanedioate (CAS No. 57170-07-7) is a dipotassium salt of a substituted butanedioic acid, featuring a dodec-2-enyl group at the 2-position. Its molecular formula is C₁₆H₂₈O₄·2K, with a molecular weight of 360.57 g/mol . The potassium counterions enhance its water solubility, distinguishing it from analogous free acids or esters.

Eigenschaften

Molekularformel |

C16H26K2O4 |

|---|---|

Molekulargewicht |

360.57 g/mol |

IUPAC-Name |

dipotassium;2-dodec-2-enylbutanedioate |

InChI |

InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI-Schlüssel |

AQWHEUOSFAMWCV-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights structural differences and similarities with key analogs:

| Compound Name | Molecular Formula | Functional Groups | Metal Ion | Key Features |

|---|---|---|---|---|

| Dipotassium;2-dodec-2-enylbutanedioate | C₁₆H₂₈O₄·2K | Butanedioate, dodec-2-enyl | K⁺ | Long alkenyl chain, high solubility |

| Disodium mono(2-ethylhexyl) sulfosuccinate | C₂₀H₃₇NaO₇S | Sulfosuccinate, ethylhexyl | Na⁺ | Branched alkyl, surfactant properties |

| Dipotassium zinc diphosphate | K₂ZnP₂O₇ | Diphosphate | K⁺, Zn²⁺ | Inorganic framework, ceramic applications |

| 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt | C₂H₂Li₂N₂S₄ | Thiadiazole, mercapto | Li⁺ | Heterocyclic structure, high reactivity |

| Tetrachlorocuprate dipotassium | K₂[CuCl₄] | Tetrachlorocuprate | K⁺ | Coordination complex, catalytic uses |

Key Observations :

- Hydrophobic-Hydrophilic Balance : The dodec-2-enyl chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like disodium sulfosuccinate (C₂₀H₃₇NaO₇S) . However, the dipotassium salt improves water solubility relative to neutral esters (e.g., diethyl 2-(butylsulfanyl)butanedioate, C₁₂H₂₂O₄S) .

- Metal Ion Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium or lithium analogs, as seen in the contrast between dipotassium;2-dodec-2-enylbutanedioate and 2,5-dimercapto-1,3,4-thiadiazole dilithium salt .

Physicochemical Properties

- Solubility: The dipotassium salt’s solubility in water is superior to neutral esters (e.g., ethyl 2,2-dimethylbutanoate, C₈H₁₆O₂) due to ionic dissociation.

- Thermal Stability: Unlike inorganic salts like dipotassium zinc diphosphate (stable up to 300°C) , the target compound may degrade at lower temperatures due to its organic backbone.

Research Findings and Uniqueness

- Structural Uniqueness: The combination of a long unsaturated alkyl chain and dipotassium carboxylate distinguishes it from simpler esters (e.g., dimethyl malonate) and inorganic salts.

- Performance in Solutions : Compared to sodium analogs, potassium ions may enhance conductivity in aqueous formulations, beneficial in electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.